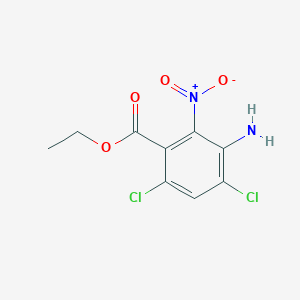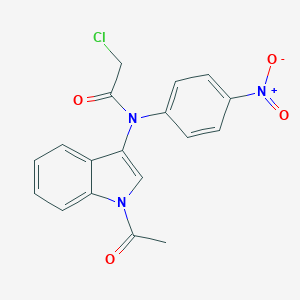
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Chlorination: The acetylated indole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Nitration: The final step involves the nitration of the compound using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives by reduction of the nitro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It may be explored for its properties in the development of novel materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide depends on its interaction with molecular targets. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
N-(1-acetylindol-3-yl)-2-chloroacetamide: Lacks the nitrophenyl group, which may result in different biological activities.
N-(1-acetylindol-3-yl)-2-nitro-N-(4-chlorophenyl)acetamide: Has a nitro group instead of a chloro group, potentially altering its reactivity and applications.
N-(1-acetylindol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, which may influence its chemical properties and biological effects.
Uniqueness
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-{4-nitrophenyl}acetamide is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
182123-28-0 |
|---|---|
分子式 |
C18H14ClN3O4 |
分子量 |
371.8g/mol |
IUPAC名 |
N-(1-acetylindol-3-yl)-2-chloro-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-12(23)20-11-17(15-4-2-3-5-16(15)20)21(18(24)10-19)13-6-8-14(9-7-13)22(25)26/h2-9,11H,10H2,1H3 |
InChIキー |
BCTFKVRWPMIDNA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



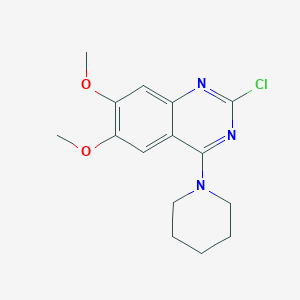
![Ethyl 2-(acetylamino)-6-bromo-7-[(3-bromopropanoyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B421092.png)
![Trans-2-[(2-Nitrophenyl)sulfanyl]-5-Phenylcyclohexane-1,3-Dione](/img/structure/B421094.png)
![N-(1-adamantyl)-N'-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B421097.png)
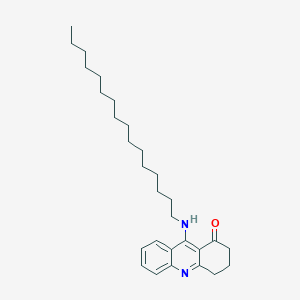
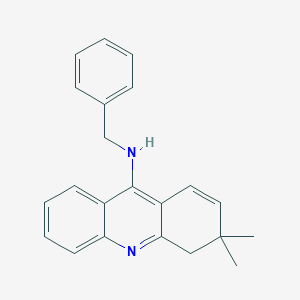
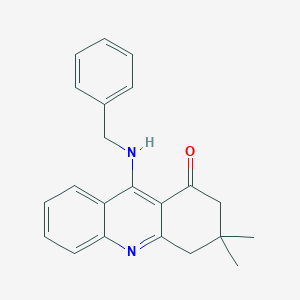
![ethyl 5-{[3-cyano-4-(4-toluidino)-2-pyridinyl]oxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B421104.png)
![ethyl 5-[(4-anilino-3,5-dicyano-2-pyridinyl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B421105.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate](/img/structure/B421107.png)
![Methyl 3-amino-5-nitro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421110.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B421111.png)
